Dicyclopropylmercury Dicyclopropylmercury
Brand Name: Vulcanchem
CAS No.: 13955-96-9
VCID: VC20977751
InChI: InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2;
SMILES: C1CC1[Hg]C2CC2
Molecular Formula: C6H10Hg
Molecular Weight: 282.74 g/mol

Dicyclopropylmercury

CAS No.: 13955-96-9

Cat. No.: VC20977751

Molecular Formula: C6H10Hg

Molecular Weight: 282.74 g/mol

* For research use only. Not for human or veterinary use.

Dicyclopropylmercury - 13955-96-9

Specification

CAS No. 13955-96-9
Molecular Formula C6H10Hg
Molecular Weight 282.74 g/mol
IUPAC Name dicyclopropylmercury
Standard InChI InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2;
Standard InChI Key QLQAHCXNBPWODX-UHFFFAOYSA-N
SMILES C1CC1[Hg]C2CC2
Canonical SMILES C1CC1[Hg]C2CC2

Introduction

Chemical Structure and Bonding

Bonding Characteristics

The carbon-mercury bonds in dicyclopropylmercury demonstrate significant covalent character. Most organomercury compounds, including dicyclopropylmercury, feature mercury in the +2 oxidation state (Hg(II)), which is diamagnetic. The stability of these compounds reflects the considerable strength of the carbon-mercury bond, which is less polar than might be expected given mercury's electronegativity (Pauling EN = 2.00) .
The cyclopropyl groups contribute distinctive electronic effects to the molecule. Unlike typical alkyl groups, cyclopropyl moieties possess unusual electronic properties due to their strained three-membered ring structure, which results in bonds with enhanced p-character. This "bent bond" character of cyclopropyl groups may influence the nature of their interaction with the mercury center .

Synthesis and Preparation Methods

Organometallic Routes

Dicyclopropylmercury can be synthesized through several organometallic routes, with one established method involving the reaction of cyclopropylmagnesium bromide with mercury(II) chloride :
2 C₃H₅MgBr + HgCl₂ → (C₃H₅)₂Hg + 2 MgBrCl
This reaction follows the general pattern for preparing diorganomercury compounds through the reaction of organometallic reagents with mercury salts. The use of Grignard reagents (RMgX) represents a particularly effective approach for forming the carbon-mercury bond .

Alternative Synthesis Methods

Alternative synthetic approaches to dicyclopropylmercury may include:

  • Reaction of cyclopropyllithium with mercury(II) chloride:
    2 C₃H₅Li + HgCl₂ → (C₃H₅)₂Hg + 2 LiCl

  • Treatment of sodium amalgam with cyclopropyl halides:
    2 C₃H₅X + Na(Hg) → (C₃H₅)₂Hg + 2 NaX
    The selection of the appropriate synthetic route depends on factors such as reagent availability, desired purity, and scale of production. Given the potential toxicity of organomercury compounds, these syntheses should only be conducted in properly equipped laboratories with appropriate safety measures .

Physical Properties

Physical State and Appearance

While specific physical data for dicyclopropylmercury is limited in the literature, the compound is likely a colorless liquid or low-melting solid at room temperature, similar to other diorganomercury compounds with comparable molecular weights. By comparison, dimethylmercury is a volatile, colorless liquid, while some higher diorganomercury compounds can be crystalline solids .

Spectroscopic Properties

Chemical Reactivity

Redistribution Reactions

Dicyclopropylmercury likely undergoes redistribution reactions with mercury halides similar to those observed with dimethylmercury. Such reactions would produce cyclopropylmercury halides:
(C₃H₅)₂Hg + HgX₂ → 2 C₃H₅HgX
These redistributions represent important pathways for the preparation of monoorganomercury compounds and highlight the dynamic nature of organomercury bonding .

Ligand Exchange Processes

Research has demonstrated that bis-(trans-2,3-dimethylcyclopropyl)-mercury undergoes ligand exchange that can be detected using the isotopic fingerprint method with ¹⁹⁹Hg NMR at room temperature. Similar exchange processes likely occur with dicyclopropylmercury, enabling its potential use in mechanistic studies of organomercury reactions .

Applications and Uses

Research Applications

The primary applications of dicyclopropylmercury appear to be in research contexts, particularly:

  • As a reference compound for ¹⁹⁹Hg NMR spectroscopy studies

  • For investigating ligand exchange processes in organomercury chemistry

  • As a probe for studying the electronic properties of cyclopropyl groups in organometallic settings
    While dimethylmercury has historically been used to calibrate NMR instruments for the detection of mercury, less toxic alternatives are generally preferred in modern laboratory practice .

Synthetic Applications

Potential synthetic applications of dicyclopropylmercury include:

Research Findings and NMR Studies

¹⁹⁹Hg NMR Investigations

Significant research has focused on the NMR spectroscopic properties of dicyclopropylmercury. High-resolution NMR studies have provided valuable insights into its structure and bonding characteristics. The metal satellite spectra of dicyclopropylmercury have been analyzed to understand nuclear magnetic resonance coupling constants more generally .
One notable study explored the use of ¹⁹⁹Hg NMR in connection with specific deuteration as a tool for ligand exchange studies in organomercury compounds. For bis-(trans-2,3-dimethylcyclopropyl)-mercury, ligand exchange processes were detected using the isotopic fingerprint method with ¹⁹⁹Hg NMR at room temperature, suggesting similar methodologies could be applied to dicyclopropylmercury .

Comparative Studies with Related Compounds

CompoundFormulaStructureKey PropertiesNotable Features
DicyclopropylmercuryC₆H₁₀HgLinear C-Hg-CDoes not decolorize KMnO₄Useful for NMR studies
DimethylmercuryC₂H₆HgLinear C-Hg-CVolatile liquid, extremely toxicStrong neurotoxin
Di-n-propylmercuryC₆H₁₄HgLinear C-Hg-CΔfH° gas = 30.3 ± 5.2 kJ/molThermochemical data available
Bis-(trans-2,3-dimethylcyclopropyl)-mercuryC₁₀H₁₈HgLinear C-Hg-CShows ligand exchangeStudied by ¹⁹⁹Hg NMR

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